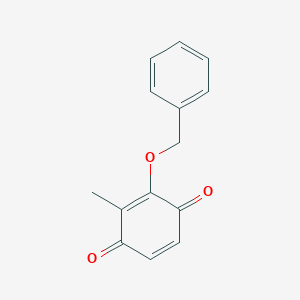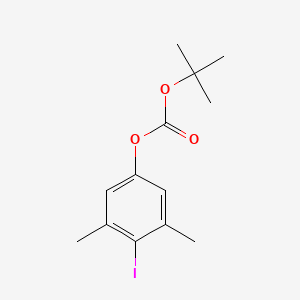
tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate is an organic compound that features a tert-butyl group, an iodine atom, and two methyl groups attached to a phenyl ring, which is further bonded to a carbonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate typically involves the reaction of 4-iodo-3,5-dimethylphenol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
4-Iodo-3,5-dimethylphenol+tert-Butyl chloroformate→tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The phenyl ring and the carbonate group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts can be used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a new aryl or alkyl derivative of the original compound.
科学的研究の応用
tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate involves its reactivity as an electrophile due to the presence of the iodine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and coupling reactions. The carbonate group can also participate in hydrolysis and other reactions, contributing to the compound’s versatility.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-iodophenyl carbonate
- tert-Butyl 3,5-dimethylphenyl carbonate
- 4-Iodo-3,5-dimethylphenyl acetate
Uniqueness
tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate is unique due to the combination of the tert-butyl group, iodine atom, and two methyl groups on the phenyl ring. This specific arrangement of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
特性
CAS番号 |
332186-70-6 |
|---|---|
分子式 |
C13H17IO3 |
分子量 |
348.18 g/mol |
IUPAC名 |
tert-butyl (4-iodo-3,5-dimethylphenyl) carbonate |
InChI |
InChI=1S/C13H17IO3/c1-8-6-10(7-9(2)11(8)14)16-12(15)17-13(3,4)5/h6-7H,1-5H3 |
InChIキー |
XRHKFKOKRCQCHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1I)C)OC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


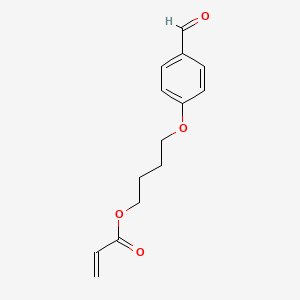
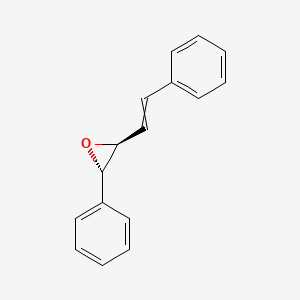
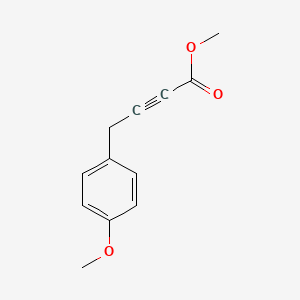

![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
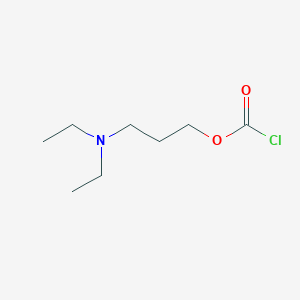
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)

